![molecular formula C14H16F3NO2 B2443588 4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1203270-57-8](/img/structure/B2443588.png)
4-phenyl-N-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-carboxamide
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Description
Scientific Research Applications
Synthesis and Antifungal Activity
Researchers have explored the synthesis of novel carboxamide derivatives with significant antifungal activities. For instance, the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrates moderate to excellent antifungal activities against various phytopathogenic fungi. The development of these compounds employs advanced techniques like Topomer CoMFA for structure-activity relationship modeling and molecular docking to understand their interaction with fungal enzymes, such as succinate dehydrogenase (Du et al., 2015).
Nematocidal Evaluation
Another research domain involves the synthesis and in vivo evaluation of pyrazole carboxamide derivatives for their nematocidal activity. This research aims to find novel compounds with effective control against nematodes like Meloidogyne incognita. The synthesis process often begins with ethyl 4,4,4-trifluoroacetoacetate, leading to compounds that, while having weak fungicidal activity, exhibit significant nematocidal properties against specific nematode species (Zhao et al., 2017).
Carbon−Sulfur Bond Formation
In the realm of organic synthesis, the development of new reaction methods for carbon−sulfur bond formation is of particular interest. For example, palladium-catalyzed reactions have been applied to synthesize antiasthma drug candidates. This methodological development extends to the synthesis of compounds like tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, showcasing the utility of these synthetic routes in drug development and organic chemistry research (Norris & Leeman, 2008).
Antimicrobial Activity
Novel synthetic pathways are also being explored for the development of compounds with potential antimicrobial activities. The construction of chromeno[2,3-d]pyrimidinone derivatives, for instance, represents a direction in the search for new antimicrobial agents. These efforts highlight the role of innovative synthetic strategies in creating molecules with desired biological properties (Ghashang et al., 2013).
properties
IUPAC Name |
4-phenyl-N-(2,2,2-trifluoroethyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)10-18-12(19)13(6-8-20-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLMUFFLHOOYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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